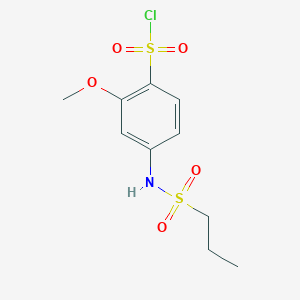
2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C4H8ClF4N. It is a fluorinated amine derivative, which is often used in various chemical and industrial applications due to its unique properties. The compound is typically available in the form of a hydrochloride salt, which enhances its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride generally involves the fluorination of appropriate precursors. One common method involves the reaction of 2-methylpropan-1-amine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The product is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can yield fluorinated amines with different degrees of fluorination.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated amides, while substitution reactions can produce a variety of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its unique properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity for specific targets, leading to improved efficacy in various applications. The exact pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound used in various applications.
2,2,3,3-Tetrafluoropropionic acid: A fluorinated carboxylic acid with different reactivity and applications.
Uniqueness
2,3,3,3-Tetrafluoro-2-methylpropan-1-amine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable in a wide range of applications compared to other similar compounds.
Eigenschaften
IUPAC Name |
2,3,3,3-tetrafluoro-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F4N.ClH/c1-3(5,2-9)4(6,7)8;/h2,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMALFKINXPJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)




![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)



![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2909865.png)
![Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B2909868.png)
